molecular formula C8H6F6O2 B14274118 Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 184778-47-0

Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-

Cat. No.: B14274118
CAS No.: 184778-47-0
M. Wt: 248.12 g/mol
InChI Key: BWFVGRLATMPDTM-UHFFFAOYSA-N
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Description

Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a synthetic organic compound characterized by its furan ring substituted with a methyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide and a strong base like sodium hydride.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution reactions, where the furan ring is reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of each step is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the furan ring, converting it into tetrahydrofuran derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include 2-methyl-5-formylfuran and 2-methyl-5-carboxyfuran.

    Reduction: Tetrahydrofuran derivatives are the primary products.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is investigated for its use in the development of new materials, such as polymers with enhanced properties due to the presence of fluorinated groups.

Mechanism of Action

The mechanism by which Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan, 2-methyl-: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    Furan, 2,5-dimethyl-: Contains an additional methyl group, which can affect its steric and electronic properties.

    Furan, 2-methyl-5-ethoxy-: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, leading to different reactivity and applications.

Uniqueness

Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets or materials.

Properties

CAS No.

184778-47-0

Molecular Formula

C8H6F6O2

Molecular Weight

248.12 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-methylfuran

InChI

InChI=1S/C8H6F6O2/c1-4-2-3-5(15-4)16-6(7(9,10)11)8(12,13)14/h2-3,6H,1H3

InChI Key

BWFVGRLATMPDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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